4-methyl-1H-isochromen-1-one
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Overview
Description
4-Methyl-1H-isochromen-1-one is an organic compound belonging to the class of isochromen-1-ones. This compound features a fused benzene and pyranone ring system with a methyl group attached to the fourth position. Isochromen-1-ones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1H-isochromen-1-one typically involves the cyclization of appropriate precursors. One common method is the condensation of homophthalic acid derivatives with acetic anhydride under acidic conditions, followed by cyclization to form the isochromen-1-one ring system. The reaction conditions often include refluxing the mixture in a suitable solvent such as toluene or xylene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids may be employed to facilitate the cyclization process and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 4-methyl-1H-isochroman-1-ol.
Substitution: Formation of various substituted isochromen-1-ones depending on the electrophile used.
Scientific Research Applications
4-Methyl-1H-isochromen-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The compound’s antioxidant properties may involve scavenging free radicals and enhancing cellular antioxidant defenses.
Comparison with Similar Compounds
Isochroman-1-one: Lacks the methyl group at the fourth position but shares the core structure.
3-Phenyl-1H-isochromen-1-one: Contains a phenyl group at the third position, exhibiting different biological activities.
Isochromene-1-thione: Contains a sulfur atom in place of the oxygen in the pyranone ring, showing distinct pharmacological properties.
Uniqueness: 4-Methyl-1H-isochromen-1-one is unique due to the presence of the methyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a pharmacologically active compound and its utility in various synthetic applications.
Properties
CAS No. |
68944-81-0 |
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Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-methylisochromen-1-one |
InChI |
InChI=1S/C10H8O2/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3 |
InChI Key |
AMXPERKRIRBJIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=O)C2=CC=CC=C12 |
Origin of Product |
United States |
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